Glutathione-citryl thioester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

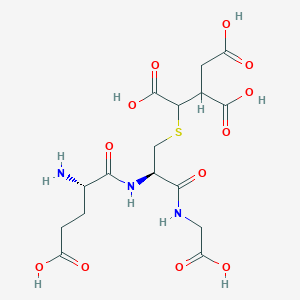

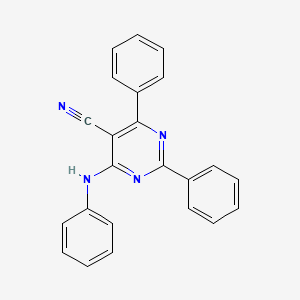

Glutathione-citryl thioester is a compound formed by the conjugation of glutathione and citric acid. Glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine, is a crucial antioxidant in biological systems. Citric acid is a key intermediate in the citric acid cycle, which is essential for cellular respiration. The formation of this compound involves the creation of a thioester bond between the thiol group of glutathione and the carboxyl group of citric acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The enzymatic formation of glutathione-citryl thioester is catalyzed by a mitochondrial enzyme system. This process requires oxidized glutathione and citrate as substrates, exhibiting Michaelis-Menten kinetics. The reaction is optimal at a pH of 7.39 and a temperature of 30°C. The enzyme system also requires Mn²⁺ or Mg²⁺ for maximal activity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the enzymatic synthesis approach used in laboratory settings could potentially be scaled up for industrial applications, provided that the necessary enzyme systems and reaction conditions are optimized.

Analyse Des Réactions Chimiques

Types of Reactions

Glutathione-citryl thioester undergoes hydrolysis, a reaction catalyzed by the enzyme glutathione thiolesterase. This reaction converts the thioester into glutathione and a carboxylate . The compound may also participate in nucleophilic acyl substitution reactions, where the thioester bond is cleaved by nucleophiles such as water .

Common Reagents and Conditions

The hydrolysis of this compound typically requires the presence of water and the enzyme glutathione thiolesterase. The reaction conditions are generally mild, occurring at physiological pH and temperature .

Major Products

The primary products of the hydrolysis reaction are glutathione and a carboxylate, which in this case is citric acid .

Applications De Recherche Scientifique

Glutathione-citryl thioester has several scientific research applications, particularly in the fields of biochemistry and molecular biology. It is used to study the mechanisms of thioester bond formation and hydrolysis, as well as the role of glutathione in cellular processes. The compound is also relevant in research on mitochondrial function and the citric acid cycle .

Mécanisme D'action

The mechanism of action of glutathione-citryl thioester involves the formation and cleavage of the thioester bond. The enzyme glutathione thiolesterase catalyzes the hydrolysis of the thioester bond, resulting in the release of glutathione and citric acid. This reaction is crucial for maintaining cellular redox balance and facilitating the detoxification of reactive oxygen species .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetyl CoA: A thioester formed between coenzyme A and acetic acid, playing a central role in metabolism.

Malonyl CoA: Another thioester involved in fatty acid biosynthesis.

Succinyl CoA: A thioester intermediate in the citric acid cycle.

Uniqueness

Glutathione-citryl thioester is unique due to its specific formation involving glutathione and citric acid. Unlike other thioesters, it directly links the antioxidant properties of glutathione with the metabolic functions of citric acid, making it a valuable compound for studying the interplay between redox balance and cellular metabolism .

Propriétés

Numéro CAS |

65416-39-9 |

|---|---|

Formule moléculaire |

C16H23N3O12S |

Poids moléculaire |

481.4 g/mol |

Nom IUPAC |

1-[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylpropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C16H23N3O12S/c17-7(1-2-9(20)21)13(26)19-8(14(27)18-4-11(24)25)5-32-12(16(30)31)6(15(28)29)3-10(22)23/h6-8,12H,1-5,17H2,(H,18,27)(H,19,26)(H,20,21)(H,22,23)(H,24,25)(H,28,29)(H,30,31)/t6?,7-,8-,12?/m0/s1 |

Clé InChI |

MHZSXFRWQSHJOR-KOKGYQKFSA-N |

SMILES isomérique |

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CSC(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)NCC(=O)O)N |

SMILES canonique |

C(CC(=O)O)C(C(=O)NC(CSC(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)NCC(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid, [2-[2-(hexyloxy)ethoxy]ethoxy]-, sodium salt](/img/structure/B14474297.png)

![2,2'-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B14474310.png)

![Cyclopropyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14474333.png)

![7-[4-(acridin-9-ylamino)phenyl]heptanoic acid](/img/structure/B14474340.png)

![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)